![molecular formula C15H21NO2 B2781080 N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide CAS No. 1286704-28-6](/img/structure/B2781080.png)
N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide
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Description
N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide, also known as CPP-115, is a new generation GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme that catalyzes the degradation of GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter in the central nervous system. CPP-115 has been shown to increase the concentration of GABA in the brain, which has potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
Chemoselective Synthesis
A study explored the chemoselective reactions of related compounds, showcasing the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This research highlights the compound's utility in creating structurally complex and functionally diverse molecular architectures, which are valuable in medicinal chemistry and drug development (Hajji et al., 2002).
Biomimetic Composites
Research on biomimetic composites using polyamide and nano-hydroxyapatite (n-HA) demonstrated that acicular n-HA could be uniformly distributed in the polymer matrix, mimicking the composition and structure of natural bone. This study suggests potential applications of N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide in developing new materials for bone repair and replacement (Wang et al., 2002).
Drug Delivery Systems
Poly(N-isopropyl acrylamide) (pNIPAM), a thermoresponsive polymer, has been extensively investigated for its potential in drug delivery applications. Controlled, room-temperature polymerization techniques have been developed to synthesize pNIPAM, facilitating its use in creating smart drug delivery systems that respond to temperature changes (Convertine et al., 2004).
Corrosion Inhibition
A study on the synthesis and characterization of acrylamide derivatives, including N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide, examined their effectiveness as corrosion inhibitors in nitric acid solutions for copper. This research contributes to the development of safer and more efficient materials for protecting metals against corrosion (Abu-Rayyan et al., 2022).
Anticancer Agent Design
Functionalized amino acid derivatives, including those related to N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. This research opens avenues for utilizing N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide derivatives in designing new anticancer agents (Kumar et al., 2009).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(18,13-8-9-13)11-16-14(17)10-7-12-5-3-2-4-6-12/h2-6,13,18H,7-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQADEKWGQQOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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